Astin B

Description

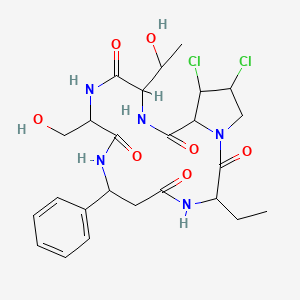

cyclic pentapeptide from Aster tataricus

Properties

CAS No. |

151201-76-2 |

|---|---|

Molecular Formula |

C25H33Cl2N5O7 |

Molecular Weight |

586.5 g/mol |

IUPAC Name |

(3S,7R,10S,13S,16R,17S,18R)-17,18-dichloro-3-ethyl-13-[(1S)-1-hydroxyethyl]-10-(hydroxymethyl)-7-phenyl-1,4,8,11,14-pentazabicyclo[14.3.0]nonadecane-2,5,9,12,15-pentone |

InChI |

InChI=1S/C25H33Cl2N5O7/c1-3-15-25(39)32-10-14(26)19(27)21(32)24(38)31-20(12(2)34)23(37)30-17(11-33)22(36)29-16(9-18(35)28-15)13-7-5-4-6-8-13/h4-8,12,14-17,19-21,33-34H,3,9-11H2,1-2H3,(H,28,35)(H,29,36)(H,30,37)(H,31,38)/t12-,14+,15-,16+,17-,19+,20-,21-/m0/s1 |

InChI Key |

DQILVZOWLYBPKT-FKOMMSEQSA-N |

solubility |

not available |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Astin B: Chemical Structure and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Astin B is a naturally occurring cyclic pentapeptide with a unique chemical structure and significant biological activities.[1] Isolated from the medicinal plant Aster tataricus and produced by the endophytic fungus Cyanodermella asteris, this compound has garnered interest in the scientific community for its potent cytotoxic and hepatotoxic effects.[1][2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound. It details the experimental protocols for key assays and visualizes the known signaling pathways affected by this compound, offering a valuable resource for researchers in pharmacology, toxicology, and drug discovery.

Chemical Structure and Physicochemical Properties

This compound is a halogenated cyclic pentapeptide characterized by the presence of two chlorine atoms. Its complex structure is fundamental to its biological activity.

Table 1: Chemical Identifiers and Properties of this compound

| Identifier/Property | Value | Source |

| IUPAC Name | (3S,7R,10S,13S,16R,17S,18R)-17,18-dichloro-3-ethyl-13-[(1S)-1-hydroxyethyl]-10-(hydroxymethyl)-7-phenyl-1,4,8,11,14-pentazabicyclo[14.3.0]nonadecane-2,5,9,12,15-pentone | [3] |

| Molecular Formula | C₂₅H₃₃Cl₂N₅O₇ | [3] |

| Molecular Weight | 586.5 g/mol | |

| Canonical SMILES | CC[C@H]1C(=O)N2C--INVALID-LINK--N--INVALID-LINK--N--INVALID-LINK--N--INVALID-LINK--N1)C1=CC=CC=C1)CO)--INVALID-LINK--O)Cl">C@HCl | N/A |

| CAS Number | 151201-76-2 |

Table 2: Physicochemical Properties of this compound

| Property | Value | Notes |

| Melting Point | Data not available | Not reported in the reviewed literature. |

| Boiling Point | Data not available | Not reported in the reviewed literature. |

| Solubility | Soluble in Chloroform | Quantitative solubility data in other common solvents (e.g., DMSO, ethanol, water) is not readily available. |

| Appearance | Powder |

Biological Activity

This compound exhibits potent biological effects, most notably hepatotoxicity and cytotoxicity against various cell lines. These activities are attributed to its ability to induce programmed cell death (apoptosis) and autophagy.

Hepatotoxicity

This compound has been identified as a hepatotoxic compound, contributing to the liver-damaging effects observed with the consumption of Aster tataricus. In vivo studies in mice have shown that oral administration of this compound leads to liver injury. At a dosage of 10 mg/kg, it caused significant elevation of serum alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels. While a precise LD50 value for oral administration in mice is not available in the reviewed literature, these findings confirm its potential for causing liver damage.

Cytotoxicity and Antitumor Potential

While specific IC50 values for this compound against a wide range of cancer cell lines are not extensively reported in the available literature, its parent plant, Aster tataricus, and related astin compounds have shown antitumor activity. The cytotoxic effects of this compound are primarily mediated through the induction of apoptosis and autophagy.

Table 3: In Vitro Cytotoxicity of this compound

| Cell Line | Assay | Concentration Range | Effect |

| L-02 (human normal liver cells) | MTT Assay | 0-60 µM | Inhibition of cell proliferation |

Mechanism of Action: Signaling Pathways

This compound exerts its biological effects by modulating key cellular signaling pathways, primarily those involved in apoptosis and autophagy.

Induction of Apoptosis

This compound induces apoptosis through a mitochondria/caspase-dependent pathway. This process involves the following key events:

-

Increased Oxidative Stress: this compound treatment leads to an increase in reactive oxygen species (ROS) and a reduction in intracellular glutathione (GSH).

-

Mitochondrial Dysfunction: It causes depolarization of the mitochondrial membrane potential and the release of cytochrome c into the cytosol.

-

Modulation of Bcl-2 Family Proteins: this compound increases the ratio of pro-apoptotic Bax to anti-apoptotic Bcl-2.

-

Caspase Activation: It leads to the activation of initiator caspase-9 and executioner caspase-3.

-

JNK Phosphorylation: Enhanced phosphorylation of c-Jun N-terminal kinase (JNK) is also observed.

Induction of Autophagy

In addition to apoptosis, this compound also induces autophagy in human hepatic L-02 cells, which appears to be a protective mechanism against apoptosis. The key indicators of this compound-induced autophagy include:

-

Increased LC3-II: An increase in the phosphatidylethanolamine-conjugated form of microtubule-associated protein 1A/1B-light chain 3 (LC3-II), a marker for autophagosome formation.

-

Decreased p62: A decrease in the level of sequestosome 1 (p62/SQSTM1), a protein that is degraded during autophagy.

Experimental Protocols

This section provides an overview of the methodologies used in the key experiments cited in the literature to characterize the biological effects of this compound.

Isolation and Purification of this compound from Aster tataricus

A general procedure for the isolation of astins from the roots of Aster tataricus involves solvent extraction and chromatographic separation.

-

Extraction: The dried and powdered roots of Aster tataricus are typically extracted with a solvent such as 95% ethanol.

-

Chromatography: The crude extract is then subjected to a series of chromatographic techniques for purification. This may include column chromatography on silica gel, followed by preparative high-performance liquid chromatography (HPLC) to isolate pure this compound.

Cell Viability Assay (MTT Assay)

The cytotoxic effect of this compound on cell viability is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Seeding: L-02 cells are seeded in 96-well plates at a specific density (e.g., 1 x 10⁴ cells/well) and allowed to adhere overnight.

-

Treatment: The cells are then treated with various concentrations of this compound (e.g., 0-60 µM) for a specified duration (e.g., 24, 48 hours).

-

MTT Addition: After the treatment period, MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plates are incubated for a further 4 hours at 37°C.

-

Formazan Solubilization: The formazan crystals formed by viable cells are dissolved by adding a solubilizing agent, such as DMSO.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 490 nm or 570 nm) using a microplate reader. The cell viability is expressed as a percentage of the control (untreated) cells.

Western Blot Analysis for Apoptosis and Autophagy Markers

Western blotting is a key technique to quantify the changes in protein expression levels associated with apoptosis and autophagy.

-

Cell Lysis: After treatment with this compound, cells are harvested and lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the target proteins (e.g., Bax, Bcl-2, cleaved caspase-3, LC3, p62).

-

Secondary Antibody and Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using a chemiluminescence detection system. The band intensities are quantified using densitometry software.

Conclusion

This compound is a potent bioactive cyclic pentapeptide with a well-defined chemical structure. Its significant hepatotoxicity and cytotoxicity are primarily mediated through the induction of apoptosis and autophagy. The detailed understanding of its mechanism of action, involving key signaling molecules like caspases, Bcl-2 family proteins, and LC3, provides a foundation for further research into its potential therapeutic applications and toxicological risks. The experimental protocols and pathway diagrams presented in this guide offer a valuable resource for scientists and researchers working with this compound and related compounds. Further investigation is warranted to fully elucidate its pharmacological profile, including the determination of its IC50 values against a broader range of cancer cell lines and a more precise in vivo toxicity assessment.

References

The Molecular Mechanisms of Astin B-Induced Apoptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Astin B, a cyclic pentapeptide isolated from the medicinal herb Aster tataricus, has demonstrated significant antineoplastic properties. A growing body of evidence indicates that this compound exerts its anticancer effects primarily through the induction of apoptosis, or programmed cell death. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound-induced apoptosis, detailing the key signaling pathways, experimental evidence, and methodologies for its investigation.

Core Mechanism: Orchestration of Caspase-Dependent Apoptosis

This compound triggers apoptosis through a well-defined, caspase-dependent mechanism. This process involves the sequential activation of initiator and effector caspases, culminating in the systematic dismantling of the cell. The apoptotic cascade initiated by this compound integrates both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Key Signaling Pathways in this compound-Induced Apoptosis

The apoptotic signaling cascade initiated by this compound is a multi-faceted process involving several key protein players and signaling events.

Quantitative Analysis of this compound-Induced Apoptotic Events

The following tables summarize the quantitative data from key studies investigating the pro-apoptotic effects of this compound and its analogs.

| Cell Line | Treatment | Percentage of Apoptotic Cells | Reference |

| NPA | Cyclic Astin 3 (analog of this compound) | ~40% | [Cozzolino et al., 2005][1] |

| L-02 | This compound (various concentrations) | Data not specified | [Zhang et al., 2014][2] |

| Parameter Measured | Cell Line | Treatment | Fold Change/Effect | Reference |

| Caspase-8 Activity | NPA | Cyclic Astin 3 | Increased at 6h, peaked at 24h | [Cozzolino et al., 2005][1] |

| Caspase-9 Activity | NPA | Cyclic Astin 3 | Increased at 6h, peaked at 24h | [Cozzolino et al., 2005][1] |

| Caspase-3 Activity | NPA | Cyclic Astin 3 | Increased at 6h, peaked at 24h | [Cozzolino et al., 2005][1] |

| Bax/Bcl-2 Ratio | L-02 | This compound | Increased | [Zhang et al., 2014] |

| Mitochondrial Membrane Potential | L-02 | This compound | Depolarization observed | [Zhang et al., 2014] |

| Cytochrome c Release | L-02 | This compound | Increased in cytosol | [Zhang et al., 2014] |

| JNK Phosphorylation | L-02 | This compound | Enhanced | [Zhang et al., 2014] |

| Reactive Oxygen Species (ROS) | L-02 | This compound | Increased | [Zhang et al., 2014] |

| Glutathione (GSH) | L-02 | This compound | Reduced | [Zhang et al., 2014] |

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the investigation of this compound-induced apoptosis.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This assay is used to quantify the percentage of apoptotic and necrotic cells following treatment with this compound.

Materials:

-

Annexin V-FITC Apoptosis Detection Kit (e.g., from Abcam, Bio-Techne)

-

Phosphate-Buffered Saline (PBS), cold

-

1X Annexin V Binding Buffer (typically 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

-

Propidium Iodide (PI) solution

-

Flow cytometer

Protocol:

-

Cell Treatment: Plate cells at an appropriate density and treat with desired concentrations of this compound for the specified duration. Include untreated cells as a negative control.

-

Cell Harvesting: For suspension cells, gently collect by centrifugation. For adherent cells, detach using trypsin-EDTA, then collect by centrifugation.

-

Washing: Wash the cell pellet once with cold PBS.

-

Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

-

Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI solution.

-

Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately by flow cytometry.

Western Blot Analysis for Apoptosis-Related Proteins

Western blotting is employed to detect changes in the expression levels of key proteins involved in the apoptotic cascade, such as Bax, Bcl-2, caspases, and phosphorylated JNK.

Materials:

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay reagent (e.g., BCA or Bradford)

-

SDS-PAGE gels and running buffer

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

-

Primary antibodies (specific to Bax, Bcl-2, cleaved caspase-3, cleaved caspase-9, JNK, phospho-JNK, and a loading control like β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) detection reagents

Protocol:

-

Lysate Preparation: Lyse this compound-treated and control cells in ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a membrane.

-

Blocking: Block the membrane for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and detect the protein bands using an ECL substrate and an imaging system.

Mitochondrial Membrane Potential (ΔΨm) Assay

The JC-1 assay is commonly used to measure changes in mitochondrial membrane potential, a key indicator of the intrinsic apoptotic pathway.

Materials:

-

JC-1 Mitochondrial Membrane Potential Assay Kit

-

Cell culture medium

-

Assay Buffer

-

Flow cytometer or fluorescence microscope

Protocol:

-

Cell Treatment: Treat cells with this compound as described previously.

-

Cell Harvesting: Collect the treated and control cells.

-

JC-1 Staining: Resuspend the cells in cell culture medium containing JC-1 dye and incubate at 37°C for 15-30 minutes.

-

Washing: Wash the cells with the provided assay buffer.

-

Analysis: Analyze the cells by flow cytometry or fluorescence microscopy. In healthy cells, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with depolarized mitochondria, JC-1 remains as monomers and emits green fluorescence. The ratio of red to green fluorescence is used to quantify the change in mitochondrial membrane potential.

Conclusion

The induction of apoptosis by this compound is a complex and tightly regulated process involving the interplay of multiple signaling pathways. The primary mechanism involves the activation of the caspase cascade, driven by both intrinsic and extrinsic signals. The intrinsic pathway is initiated by mitochondrial dysfunction, characterized by a loss of membrane potential and the release of pro-apoptotic factors. This process appears to be linked to oxidative stress and the activation of the JNK signaling pathway. The detailed experimental protocols provided in this guide offer a robust framework for researchers to further investigate the nuanced molecular mechanisms of this compound and to evaluate its potential as a novel anticancer therapeutic. Further research is warranted to elucidate the precise upstream targets of this compound and to fully unravel the intricate crosstalk between apoptosis and autophagy in response to this promising natural compound.

References

The Role of Astin B in Inducing Autophagy in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Astin B, a cyclic pentapeptide isolated from Aster tataricus, has emerged as a molecule of interest in cancer research due to its cytotoxic properties. Recent studies have elucidated that beyond its pro-apoptotic effects, this compound can also induce autophagy, a cellular self-degradation process, in certain cell types. This technical guide provides an in-depth exploration of the role of this compound in modulating autophagy in the context of cancer, offering a valuable resource for researchers and drug development professionals. While comprehensive quantitative data in various cancer cell lines remains an area of active investigation, this guide consolidates the current understanding of this compound's mechanism, drawing from available studies and foundational knowledge of autophagy pathways.

Mechanism of Action: this compound and Autophagy Induction

This compound's ability to induce autophagy is a critical aspect of its cellular impact. Autophagy is a catabolic process where cells degrade and recycle their own components to maintain homeostasis and survive stress. In the context of cancer, autophagy can have a dual role, either promoting cell survival or contributing to cell death. This compound has been observed to induce autophagy, characterized by the formation of acidic vesicular organelles and alterations in key autophagic marker proteins.[1]

Signaling Pathways Modulated by this compound

The induction of autophagy by this compound is believed to be mediated through the modulation of key signaling pathways that regulate cellular metabolism and survival.

1. The PI3K/Akt/mTOR Pathway:

The Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and survival.[2][3] Crucially, mTORC1 is a potent inhibitor of autophagy.[2] When active, mTORC1 phosphorylates and inactivates key components of the autophagy initiation complex, including ULK1. By inhibiting the PI3K/Akt/mTOR pathway, this compound can relieve this inhibition on ULK1, thereby triggering the initiation of autophagosome formation. While direct evidence of this compound's effect on this pathway in cancer cells is still emerging, it represents a primary putative mechanism for its autophagy-inducing properties.

2. The Beclin-1 Complex:

Beclin-1 is a key component of the class III phosphatidylinositol 3-kinase (PI3K3/Vps34) complex, which is essential for the nucleation of the autophagosome. The interaction of Beclin-1 with anti-apoptotic proteins like Bcl-2 inhibits its autophagic function. It is hypothesized that this compound may disrupt the Beclin-1/Bcl-2 interaction, thereby liberating Beclin-1 to participate in the initiation of autophagy. This would also provide a point of crosstalk between this compound-induced autophagy and apoptosis.

Quantitative Data on this compound-Induced Autophagy

While extensive quantitative data on this compound's effects across a wide range of cancer cell lines is not yet available, a key study on human hepatic L-02 cells provides foundational insights. The following table summarizes the observed effects.

| Cell Line | Treatment | Key Autophagy Markers | Apoptosis Crosstalk | Reference |

| L-02 (Human Hepatic) | This compound (concentrations not specified) | LC3-II: Increased expressionp62: Decreased expressionAcidic Vesicles: Increased fluorescence | Increased cytotoxicity and cleaved caspase-3 with autophagy inhibitor. Increased LC3-II and decreased p62 with caspase inhibitor. | [1] |

Note: The lack of specific IC50 values and fold-change data for this compound in various cancer cell lines highlights a critical gap in the current research landscape. Further studies are required to quantify the dose-dependent effects of this compound on autophagy markers in different cancer contexts.

Crosstalk between Autophagy and Apoptosis

This compound has been shown to induce both autophagy and apoptosis. The interplay between these two pathways is complex and can determine the ultimate fate of the cancer cell. In some contexts, autophagy can act as a pro-survival mechanism, protecting cancer cells from apoptosis. In other scenarios, excessive autophagy can lead to autophagic cell death.

The study on L-02 cells suggests a complex relationship:

-

Inhibition of autophagy with an inhibitor led to increased cytotoxicity and enhanced levels of cleaved caspase-3, indicating that in this model, autophagy may play a protective role against this compound-induced apoptosis.

-

Conversely, inhibition of caspases led to an increase in LC3-II and a decrease in p62, suggesting that apoptosis may suppress the autophagic process.

The Bax/Bcl-2 ratio is a critical determinant of apoptosis. An increase in this ratio promotes apoptosis. While direct data on this compound's effect on this ratio in cancer cells is limited, its pro-apoptotic activity suggests it may modulate the expression of these key proteins.

Experimental Protocols

The following are detailed methodologies for key experiments to assess this compound-induced autophagy in cancer cells.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay determines the cytotoxic effects of this compound and is crucial for establishing appropriate treatment concentrations for subsequent experiments.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis for Autophagy Markers

This is a standard method to quantify changes in the expression of key autophagy-related proteins.

-

Sample Preparation:

-

Seed cells in 6-well plates and treat with this compound at predetermined concentrations and time points.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantify protein concentration using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

-

Separate proteins on a 12-15% SDS-polyacrylamide gel.

-

Transfer proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk in TBST for 1 hour.

-

Incubate with primary antibodies overnight at 4°C. Recommended primary antibodies:

-

Rabbit anti-LC3B (1:1000)

-

Mouse anti-p62/SQSTM1 (1:1000)

-

Rabbit anti-phospho-mTOR (Ser2448) (1:1000)

-

Rabbit anti-mTOR (1:1000)

-

Rabbit anti-phospho-Akt (Ser473) (1:1000)

-

Rabbit anti-Akt (1:1000)

-

Rabbit anti-Beclin-1 (1:1000)

-

Rabbit anti-Bax (1:1000)

-

Mouse anti-Bcl-2 (1:1000)

-

Mouse anti-β-actin (1:5000) as a loading control.

-

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies (1:5000) for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Quantify band intensities using densitometry software.

-

Immunofluorescence for LC3 Puncta Formation

This technique allows for the visualization of autophagosome formation within the cells.

-

Cell Culture and Treatment:

-

Grow cells on glass coverslips in a 24-well plate.

-

Treat with this compound as determined from viability assays.

-

-

Fixation and Permeabilization:

-

Fix the cells with 4% paraformaldehyde for 15 minutes.

-

Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

-

-

Immunostaining:

-

Block with 1% BSA in PBS for 30 minutes.

-

Incubate with rabbit anti-LC3B antibody (1:200) for 1 hour.

-

Wash and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit, 1:500) for 1 hour in the dark.

-

Counterstain nuclei with DAPI.

-

-

Imaging and Analysis:

-

Mount the coverslips on glass slides.

-

Visualize and capture images using a fluorescence microscope.

-

Quantify the number of LC3 puncta per cell. An increase in the number of puncta indicates autophagy induction.

-

Conclusion and Future Directions

This compound demonstrates a compelling potential as a modulator of autophagy in addition to its known pro-apoptotic effects. The preliminary evidence suggests that its mechanism of action likely involves the canonical PI3K/Akt/mTOR and Beclin-1 signaling pathways. However, to fully harness the therapeutic potential of this compound in cancer treatment, a more comprehensive understanding of its quantitative effects in various cancer cell lines is imperative. Future research should focus on:

-

Determining the IC50 values of this compound across a panel of cancer cell lines.

-

Quantifying the dose- and time-dependent effects of this compound on the expression of key autophagy and apoptosis-related proteins.

-

Elucidating the precise molecular interactions of this compound with components of the autophagy signaling machinery.

-

Investigating the in vivo efficacy of this compound in preclinical cancer models and assessing its impact on tumor autophagy.

By addressing these key areas, the scientific community can pave the way for the rational design of novel cancer therapies that leverage the autophagy-inducing properties of this compound and other cyclic peptides.

References

Foundational Research on the Biological Activity of Astin B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Astin B, a cyclic pentapeptide isolated from Aster tataricus, has garnered significant interest within the scientific community for its potent biological activities. Structurally similar to the hepatotoxic mycotoxin cyclochlorotine, this compound has demonstrated marked effects on fundamental cellular processes, including apoptosis and autophagy.[1][2] This technical guide provides an in-depth overview of the foundational research into the biological activity of this compound, with a focus on its molecular mechanisms, relevant experimental protocols, and quantitative data. This document is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development.

Quantitative Data on Biological Activity

This compound exhibits significant cytotoxic effects on human normal liver L-02 cells. While a precise IC50 value has not been definitively reported in the reviewed literature, studies have established an effective concentration range for its biological activity.

| Cell Line | Compound | Concentration Range | Time Course | Observed Effect | Reference |

| Human Hepatic L-02 | This compound | 0-60 µM | 12-48 hours | Inhibition of cell proliferation | [1] |

Signaling Pathways of this compound

This compound exerts its biological effects through the modulation of key signaling pathways, primarily leading to the induction of apoptosis and autophagy.

This compound-Induced Apoptosis Signaling Pathway

This compound induces apoptosis in human hepatic L-02 cells through a mitochondria/caspase-dependent pathway, initiated by oxidative stress.[1][2]

This compound-Induced Autophagy Signaling Pathway

In addition to apoptosis, this compound also triggers a protective autophagic response in L-02 cells.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the biological activity of this compound.

Cell Viability and Cytotoxicity Assay

This protocol is designed to determine the effect of this compound on cell proliferation and viability.

-

Cell Line: Human hepatic L-02 cells.

-

Reagents:

-

This compound stock solution (dissolved in a suitable solvent, e.g., DMSO).

-

Complete cell culture medium.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent.

-

Solubilization buffer (e.g., DMSO or isopropanol with HCl).

-

-

Procedure:

-

Seed L-02 cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of this compound (e.g., 0, 5, 10, 20, 40, 60 µM). Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).

-

Incubate the plates for desired time points (e.g., 12, 24, 48 hours).

-

At each time point, add the viability reagent (e.g., MTT) to each well and incubate according to the manufacturer's instructions.

-

Add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following this compound treatment.

-

Reagents:

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer).

-

Phosphate-buffered saline (PBS).

-

-

Procedure:

-

Seed L-02 cells in 6-well plates and treat with various concentrations of this compound for 24 hours.

-

Harvest the cells (including floating and adherent cells) and wash them with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry.

-

Data Analysis:

-

Annexin V-negative, PI-negative: Live cells.

-

Annexin V-positive, PI-negative: Early apoptotic cells.

-

Annexin V-positive, PI-positive: Late apoptotic/necrotic cells.

-

Annexin V-negative, PI-positive: Necrotic cells.

-

-

Measurement of Mitochondrial Membrane Potential (ΔΨm)

Depolarization of the mitochondrial membrane is a key event in the intrinsic apoptotic pathway.

-

Reagents:

-

Mitochondrial membrane potential-sensitive dye (e.g., JC-1 or TMRE).

-

Complete cell culture medium.

-

PBS.

-

-

Procedure:

-

Seed L-02 cells in a suitable format (e.g., 96-well black-walled plate or coverslips for microscopy).

-

Treat cells with this compound for the desired time.

-

Remove the treatment medium and incubate the cells with the mitochondrial membrane potential dye in fresh medium, following the manufacturer's instructions.

-

Wash the cells with PBS.

-

Measure the fluorescence using a fluorescence microplate reader or visualize under a fluorescence microscope.

-

Data Analysis (for JC-1): A decrease in the red/green fluorescence intensity ratio indicates mitochondrial membrane depolarization.

-

Autophagy Detection by Western Blotting for LC3 and p62

The conversion of LC3-I to LC3-II and the degradation of p62 are hallmark indicators of autophagy.

-

Reagents:

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

Primary antibodies: anti-LC3B, anti-p62/SQSTM1, anti-β-actin (loading control).

-

HRP-conjugated secondary antibodies.

-

ECL Western Blotting Substrate.

-

-

Procedure:

-

Treat L-02 cells with this compound for 24 hours.

-

Lyse the cells in lysis buffer and determine the protein concentration.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using an ECL substrate and an imaging system.

-

Data Analysis: Quantify the band intensities and normalize to the loading control. An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels are indicative of autophagy induction.

-

Detection of JNK Phosphorylation by Western Blotting

This protocol assesses the activation of the c-Jun N-terminal kinase (JNK) signaling pathway.

-

Reagents:

-

Lysis buffer with protease and phosphatase inhibitors.

-

Primary antibodies: anti-phospho-JNK (Thr183/Tyr185), anti-total-JNK, anti-β-actin.

-

HRP-conjugated secondary antibodies.

-

ECL Western Blotting Substrate.

-

-

Procedure:

-

Treat L-02 cells with this compound for the appropriate duration.

-

Follow the standard western blotting procedure as described in the autophagy detection protocol (steps 2-7).

-

Use specific primary antibodies to detect phosphorylated JNK and total JNK.

-

Data Analysis: Normalize the phosphorylated JNK signal to the total JNK signal to determine the extent of JNK activation.

-

Conclusion

The foundational research on this compound highlights its potent ability to induce apoptosis and autophagy in human hepatic cells. The underlying mechanisms involve the induction of oxidative stress, modulation of the mitochondrial pathway, and activation of caspases and the JNK signaling pathway. The provided experimental protocols offer a robust framework for further investigation into the biological activities of this compound. While the precise cytotoxic potency in terms of an IC50 value requires further elucidation, the established effective concentration range provides a solid basis for future studies. This technical guide serves as a valuable resource for scientists and researchers aiming to explore the therapeutic potential of this compound and its analogs in various disease models.

References

Investigating the Hepatotoxicity of Astin B in Liver Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Astin B, a cyclic pentapeptide isolated from Aster tataricus, has demonstrated significant hepatotoxic effects.[1][2] This technical guide provides a comprehensive overview of the mechanisms underlying this compound-induced liver cell injury, with a focus on apoptosis, autophagy, and oxidative stress. Detailed experimental protocols for key assays and illustrative quantitative data are presented to facilitate further research in this area. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to offer a clear conceptual framework for understanding the hepatotoxicity of this compound.

Introduction to this compound and its Hepatotoxic Potential

Astins are a class of halogenated cyclic pentapeptides derived from the medicinal herb Aster tataricus.[1][2] Among them, this compound has been identified as a primary contributor to the herb's hepatotoxicity.[1] Structurally similar to the known hepatotoxic mycotoxin cyclochlorotine, this compound has been shown to induce liver injury both in vitro and in vivo. The primary mechanism of this liver damage is the induction of programmed cell death, or apoptosis, in hepatocytes through a mitochondria- and caspase-dependent pathway.

Quantitative Analysis of this compound-Induced Hepatotoxicity in L-02 Cells

The cytotoxic effects of this compound on the human normal liver cell line L-02 have been characterized by a dose- and time-dependent reduction in cell viability. While the full-text study containing specific quantitative data was not accessible for this review, the following tables provide an illustrative representation of the expected dose-response effects of this compound based on the published abstract and typical results from hepatotoxicity studies.

Table 1: Illustrative Dose-Dependent Effect of this compound on L-02 Cell Viability (MTT Assay)

| This compound Concentration (µM) | Incubation Time (h) | Cell Viability (%) |

| 0 (Control) | 24 | 100 |

| 10 | 24 | 85 |

| 20 | 24 | 65 |

| 40 | 24 | 40 |

| 60 | 24 | 20 |

Note: The data presented in this table is illustrative and intended to represent the expected trend of this compound-induced cytotoxicity. Actual values may vary.

Table 2: Illustrative Effect of this compound on Markers of Apoptosis and Oxidative Stress in L-02 Cells

| Parameter | This compound Concentration (µM) | Measurement | Fold Change vs. Control |

| Apoptotic Cells (%) | 20 | Annexin V-FITC/PI Staining | ~3-5 fold increase |

| ROS Production | 20 | DCFH-DA Assay | ~2-4 fold increase |

| GSH Levels | 20 | GSH Assay | ~0.5-0.7 fold decrease |

| Bax/Bcl-2 Ratio | 20 | Western Blot | ~2-3 fold increase |

| Caspase-3 Activity | 20 | Caspase-3 Activity Assay | ~4-6 fold increase |

| Caspase-9 Activity | 20 | Caspase-9 Activity Assay | ~3-5 fold increase |

Note: The data presented in this table is illustrative and based on the described effects in the primary literature. Actual values may vary.

Mechanisms of this compound-Induced Hepatotoxicity

The hepatotoxicity of this compound is a multifaceted process involving the interplay of oxidative stress, mitochondrial dysfunction, and the activation of specific signaling pathways leading to apoptosis and autophagy.

Oxidative Stress and JNK Signaling

This compound treatment leads to a significant increase in intracellular reactive oxygen species (ROS) and a corresponding decrease in glutathione (GSH), a key cellular antioxidant. This state of oxidative stress is associated with the enhanced phosphorylation of c-Jun N-terminal kinase (JNK), a member of the mitogen-activated protein kinase (MAPK) family, which plays a crucial role in stress-induced apoptosis.

Mitochondria-Dependent Apoptosis

The apoptotic process induced by this compound is primarily mediated through the intrinsic, or mitochondrial, pathway. This is evidenced by several key events:

-

Depolarization of the Mitochondrial Membrane Potential: A hallmark of mitochondrial dysfunction.

-

Release of Cytochrome c: This protein is released from the mitochondria into the cytosol, where it participates in the activation of the caspase cascade.

-

Increased Bax/Bcl-2 Ratio: An increase in the pro-apoptotic protein Bax relative to the anti-apoptotic protein Bcl-2 promotes mitochondrial outer membrane permeabilization.

-

Activation of Caspases-9 and -3: The release of cytochrome c leads to the activation of initiator caspase-9, which in turn activates the executioner caspase-3, leading to the cleavage of cellular substrates and the execution of apoptosis.

Induction of Autophagy

Interestingly, this compound also induces autophagy in L-02 cells, a cellular process of self-digestion of damaged organelles and proteins. This is characterized by the formation of acidic vesicles and an increase in the autophagy marker LC3-II, along with a decrease in p62 expression. Autophagy can act as a protective mechanism to mitigate cellular stress and apoptosis. However, the interplay between this compound-induced autophagy and apoptosis is complex, with evidence suggesting that inhibiting autophagy can enhance cytotoxicity and caspase-3 cleavage.

Mandatory Visualizations

Figure 1: Experimental workflow for investigating this compound hepatotoxicity.

Figure 2: Signaling pathway of this compound-induced apoptosis in liver cells.

Figure 3: Interplay between apoptosis and autophagy induced by this compound.

Detailed Experimental Protocols

Cell Viability Assessment (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on L-02 liver cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

-

L-02 human liver cell line

-

DMEM (Dulbecco's Modified Eagle Medium)

-

FBS (Fetal Bovine Serum)

-

Penicillin-Streptomycin solution

-

This compound

-

MTT solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed L-02 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Treat the cells with various concentrations of this compound (e.g., 0, 10, 20, 40, 60 µM) and incubate for different time periods (e.g., 12, 24, 48 hours).

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control (untreated cells).

Apoptosis Detection (Annexin V-FITC/PI Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells induced by this compound.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid binding dye that cannot cross the membrane of live cells and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

Materials:

-

L-02 cells treated with this compound

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

Binding Buffer

-

Flow cytometer

Procedure:

-

Treat L-02 cells with the desired concentrations of this compound for the specified time.

-

Harvest the cells by trypsinization and wash twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

Measurement of Intracellular Reactive Oxygen Species (DCFH-DA Assay)

Objective: To measure the levels of intracellular ROS generated by this compound treatment.

Principle: 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable non-fluorescent probe. Inside the cell, it is deacetylated by cellular esterases to 2',7'-dichlorodihydrofluorescein (DCFH), which is then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is proportional to the amount of ROS.

Materials:

-

L-02 cells treated with this compound

-

DCFH-DA solution (10 mM stock in DMSO)

-

Serum-free DMEM

-

Fluorescence microplate reader or fluorescence microscope

Procedure:

-

Treat L-02 cells with this compound in a 96-well black plate.

-

Wash the cells with serum-free DMEM.

-

Load the cells with 10 µM DCFH-DA in serum-free DMEM and incubate for 30 minutes at 37°C in the dark.

-

Wash the cells twice with PBS to remove excess probe.

-

Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm using a fluorescence microplate reader.

Western Blot Analysis of Apoptotic Proteins

Objective: To determine the expression levels of key apoptosis-related proteins.

Principle: Western blotting is a technique used to detect specific proteins in a sample. Proteins are separated by gel electrophoresis, transferred to a membrane, and then probed with specific antibodies.

Materials:

-

L-02 cells treated with this compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-caspase-3, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Lyse the treated L-02 cells with RIPA buffer and determine the protein concentration using the BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL substrate and a chemiluminescence imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Conclusion

This compound exhibits significant hepatotoxicity in liver cells, primarily through the induction of mitochondria-dependent apoptosis driven by oxidative stress and JNK signaling. The compound also triggers a potentially protective autophagic response. The detailed mechanisms and the complex interplay between apoptosis and autophagy warrant further investigation to fully understand the toxicological profile of this compound. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the hepatotoxic effects of this compound and related compounds.

References

Discovery and isolation of Astin B from its natural source.

For Researchers, Scientists, and Drug Development Professionals

Abstract

Astin B is a potent cyclic pentapeptide with significant biological activities, including hepatotoxicity and the induction of apoptosis and autophagy. Initially discovered in the medicinal plant Aster tataricus, recent research has revealed its true origin to be a fungal endophyte, Cyanodermella asteris, residing within the plant. This guide provides a comprehensive overview of the discovery of this compound and detailed technical protocols for its isolation and purification from its natural sources. Furthermore, it elucidates the molecular signaling pathways initiated by this compound, offering valuable insights for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

Astins are a family of cyclic pentapeptides, with this compound being a prominent member, first identified from the roots of Aster tataricus, a plant with a long history in traditional Chinese medicine.[1][2] These compounds are characterized by the presence of a unique 3,4-dichlorinated proline residue.[3] While initially attributed to the plant, groundbreaking research has demonstrated that this compound and its analogues are biosynthesized by the fungal endophyte Cyanodermella asteris.[4] This discovery has significant implications for the sustainable production of these complex molecules.

This compound has garnered considerable scientific interest due to its profound biological effects. It is known to be hepatotoxic and a potent inducer of programmed cell death (apoptosis) and cellular recycling (autophagy) in various cell lines.[1] Understanding the mechanisms behind these activities is crucial for evaluating its therapeutic potential and toxicological profile.

This technical guide aims to provide researchers with a detailed methodology for the isolation and purification of this compound from both its plant and fungal sources. It also presents a summary of the quantitative distribution of related astins and a schematic of the key signaling pathways modulated by this compound.

Natural Sources and Discovery

The primary natural source of this compound is the symbiotic association between the plant Aster tataricus and the endophytic fungus Cyanodermella asteris. While the plant's roots have been the traditional source for isolation, the fungus is the actual producer of the astin family of compounds. The distribution of astins varies within the plant, with the highest concentrations generally found in the roots.

The discovery that an endophyte is responsible for the production of a plant-derived secondary metabolite is a significant finding in the field of natural product chemistry, opening up new avenues for the biotechnological production of pharmacologically active compounds.

Isolation and Purification of this compound

The isolation of this compound requires a multi-step process involving extraction and chromatographic purification. The following protocols are composite methodologies based on published literature.

Experimental Protocols

-

Grinding: Grind the dried roots of Aster tataricus into a fine powder using a mechanical grinder.

-

Solvent Extraction:

-

Suspend the powdered root material in a suitable solvent. Commonly used solvents include ethyl acetate or a mixture of methanol and acetone (1:1, v/v).

-

A typical ratio is 1 gram of powdered material to 10-20 mL of solvent.

-

Macerate the suspension at room temperature with constant agitation for 24-48 hours.

-

Alternatively, perform sequential extractions (3x) with fresh solvent for a more exhaustive extraction.

-

-

Filtration and Concentration:

-

Filter the extract through Whatman No. 1 filter paper to remove solid plant debris.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude extract.

-

-

Fungal Culture: Cultivate Cyanodermella asteris in a suitable liquid medium, such as Potato Dextrose Broth (PDB) or Malt Extract Broth (MEB), under optimal growth conditions (e.g., 25°C, 150 rpm) for 2-3 weeks.

-

Solvent Extraction:

-

Separate the fungal mycelium from the culture broth by filtration.

-

Extract the culture filtrate three times with an equal volume of ethyl acetate in a separatory funnel.

-

Extract the fungal mycelium separately with methanol or acetone to recover intracellular this compound.

-

-

Concentration:

-

Combine the organic extracts.

-

Dry the combined extract over anhydrous sodium sulfate.

-

Concentrate the extract under reduced pressure to yield the crude fungal extract.

-

-

Sample Preparation: Dissolve the crude extract in a minimal amount of the HPLC mobile phase and filter through a 0.22 µm syringe filter before injection.

-

Chromatographic Conditions (Analytical and Preparative):

-

Column: A C18 reversed-phase column is suitable for the separation of astins. (e.g., ZORBAX Eclipse XDB-C18, 4.6 × 150 mm, 3.5 µm for analytical or a larger dimension column for preparative scale).

-

Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).

-

Gradient Program (for analytical separation):

-

0-1 min: 3% B

-

1-2 min: 3-15% B

-

2-13 min: 15-50% B

-

13-20 min: 50-100% B

-

20-23 min: 100% B

-

23-23.5 min: 100-3% B

-

23.5-27.5 min: 3% B

-

-

Flow Rate: 0.25 mL/min for analytical scale. This will need to be optimized and scaled up for preparative purification.

-

Detection: UV detection at 210 nm and 254 nm.

-

Fraction Collection: For preparative HPLC, collect fractions corresponding to the peak of this compound based on the retention time determined from analytical runs.

-

-

Purity Assessment: Analyze the collected fractions by analytical HPLC and Mass Spectrometry (MS) to confirm the purity and identity of this compound. Pool the pure fractions and evaporate the solvent to obtain purified this compound.

Quantitative Data

| Analyte | Source | Part/Condition | Relative Abundance/Yield | Reference |

| Astin A + Astin C | Aster tataricus | Roots | +++ (>5×1012 signal intensity) | |

| Astin A + Astin C | Aster tataricus | Leaves | ++ (5×1011 to 5×1012 signal intensity) | |

| Astin A + Astin C | Aster tataricus | Flowers | + (<5×1011 signal intensity) | |

| Astin C | Cyanodermella asteris | 3 L Culture | 63 mg |

Note: The relative abundance is based on HPLC-MS extracted ion chromatogram peak areas.

Experimental Workflows and Signaling Pathways

Experimental Workflow for this compound Isolation

Caption: Workflow for the isolation and purification of this compound.

This compound-Induced Signaling Pathway

This compound exerts its biological effects by inducing oxidative stress, which subsequently triggers apoptosis and autophagy through the activation of the c-Jun N-terminal kinase (JNK) signaling pathway.

Caption: this compound-induced apoptosis and autophagy signaling pathway.

Conclusion

The discovery of this compound's true origin from the endophytic fungus Cyanodermella asteris has revolutionized our understanding of this potent natural product. This guide provides a foundational framework for the isolation, purification, and biological investigation of this compound. The detailed protocols and pathway diagrams serve as a valuable resource for researchers aiming to explore the therapeutic potential of this fascinating molecule. Further research is warranted to optimize production methods and to fully elucidate the intricate molecular mechanisms underlying its diverse biological activities.

References

- 1. This compound, a cyclic pentapeptide from Aster tataricus, induces apoptosis and autophagy in human hepatic L-02 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An updated and comprehensive review of the morphology, ethnomedicinal uses, phytochemistry, and pharmacological activity of Aster tataricus L. f - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antitumor astins originate from the fungal endophyte Cyanodermella asteris living within the medicinal plant Aster tataricus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antitumor astins originate from the fungal endophyte Cyanodermella asteris living within the medicinal plant Aster tataricus - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Analysis of Astin B: A Technical Guide to Structural Elucidation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Astin B, a cyclic pentapeptide isolated from the medicinal herb Aster tataricus, has garnered significant interest due to its potential biological activities. The structural elucidation of this complex natural product is a critical step in understanding its function and potential for therapeutic development. This technical guide provides an in-depth overview of the spectroscopic techniques employed in the structural determination of this compound. We will delve into the principles and experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy, and present a hypothetical yet representative compilation of the data obtained from these methods. This guide is intended to serve as a comprehensive resource for researchers involved in the isolation and characterization of novel natural products.

Introduction

The structural determination of a novel natural product like this compound is a meticulous process that relies on the synergistic application of various spectroscopic techniques. Each method provides unique pieces of the structural puzzle, and their combined interpretation allows for the unambiguous assignment of the molecule's constitution and stereochemistry. This compound, with its cyclic peptide core and multiple stereocenters, presents a formidable challenge that necessitates a suite of advanced spectroscopic experiments.

Molecular Structure of this compound:

-

Chemical Formula: C₂₅H₃₃Cl₂N₅O₇[1]

-

Molecular Weight: 586.5 g/mol [1]

-

IUPAC Name: (3S,7R,10S,13S,16R,17S,18R)-17,18-dichloro-3-ethyl-13-[(1S)-1-hydroxyethyl]-10-(hydroxymethyl)-7-phenyl-1,4,8,11,14-pentazabicyclo[14.3.0]nonadecane-2,5,9,12,15-pentone[1]

This guide will walk through the logical workflow of the structural elucidation process, from initial characterization by mass spectrometry to the detailed conformational analysis enabled by multidimensional NMR techniques.

Mass Spectrometry: The First Glimpse into Molecular Identity

High-resolution mass spectrometry (HRMS) is invariably the initial step in the analysis of a novel compound. It provides a precise determination of the molecular weight and, consequently, the elemental composition.

Experimental Protocol: High-Resolution Mass Spectrometry

Sample Preparation: A dilute solution of purified this compound is prepared in a suitable solvent such as methanol or acetonitrile.

Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap analyzer, coupled with a soft ionization source like Electrospray Ionization (ESI) is typically used.

Data Acquisition:

-

Ionization Mode: Positive ion mode is often employed to generate protonated molecules ([M+H]⁺) or adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺).

-

Mass Range: A wide mass range is scanned to detect the molecular ion and any potential fragments.

-

Data Analysis: The accurate mass of the molecular ion is used to calculate the elemental formula using specialized software.

Data Presentation: Mass Spectrometry Data for this compound

| Parameter | Observed Value | Interpretation |

| High-Resolution MS (ESI-TOF) | ||

| [M+H]⁺ (m/z) | 586.1825 | Corresponds to the protonated molecule |

| Calculated Mass for C₂₅H₃₄Cl₂N₅O₇⁺ | 586.1835 | Confirms the elemental composition |

| Tandem MS (MS/MS) Fragmentation | ||

| Precursor Ion (m/z) | 586.1825 | The molecular ion selected for fragmentation |

| Major Fragment Ions (m/z) | Hypothetical data | Provide information on the amino acid sequence and connectivity |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Molecular Skeleton

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides detailed information about the carbon-hydrogen framework, connectivity, and stereochemistry of this compound.

Experimental Protocol: NMR Spectroscopy

Sample Preparation: Approximately 5-10 mg of purified this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD) and transferred to a 5 mm NMR tube. The choice of solvent is crucial for sample solubility and to avoid signal overlap with the analyte.

Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe is used to acquire the spectra.

Data Acquisition:

-

¹H NMR: A standard pulse sequence is used to obtain the proton spectrum. Key parameters include the spectral width, number of scans, and relaxation delay.

-

¹³C NMR: A proton-decoupled experiment is performed to obtain the carbon spectrum.

-

2D NMR:

-

COSY (Correlation Spectroscopy): Identifies proton-proton spin coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly attached proton-carbon pairs.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, revealing long-range connectivity.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information on the spatial proximity of protons, which is crucial for determining the stereochemistry and conformation of the cyclic peptide.

-

Data Presentation: NMR Spectroscopic Data for this compound

Table 1: ¹H NMR Data for this compound (Hypothetical, 500 MHz, CDCl₃)

| Position | δ (ppm) | Multiplicity | J (Hz) | Integration | Assignment |

| e.g., H-α (Phe) | 4.85 | dd | 8.5, 4.2 | 1H | Phenylalanine α-proton |

| e.g., H-β (Phe) | 3.20, 3.10 | m | 2H | Phenylalanine β-protons | |

| ... | ... | ... | ... | ... | ... |

Table 2: ¹³C NMR Data for this compound (Hypothetical, 125 MHz, CDCl₃)

| Position | δ (ppm) | Carbon Type | Assignment |

| e.g., C=O (Phe) | 172.5 | C | Phenylalanine carbonyl |

| e.g., C-α (Phe) | 55.8 | CH | Phenylalanine α-carbon |

| ... | ... | ... | ... |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: Functional Group and Chromophore Analysis

While less structurally informative than NMR and MS, IR and UV-Vis spectroscopy provide valuable complementary data on the functional groups and conjugated systems present in this compound.

Experimental Protocols

Infrared (IR) Spectroscopy:

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) after solvent evaporation, or as a KBr pellet.

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.

-

Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy:

-

Sample Preparation: A dilute solution of this compound in a UV-transparent solvent (e.g., methanol or ethanol) is prepared in a quartz cuvette.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

-

Data Acquisition: The absorbance is measured over a range of wavelengths, typically from 200 to 800 nm.

Data Presentation: IR and UV-Vis Spectroscopic Data

Table 3: IR and UV-Vis Spectroscopic Data for this compound (Hypothetical)

| Spectroscopic Method | Wavenumber (cm⁻¹) / Wavelength (nm) | Interpretation |

| Infrared (IR) | ||

| ~3300 (broad) | N-H stretching (amide) | |

| ~2960, 2870 | C-H stretching (aliphatic) | |

| ~1650 (strong) | C=O stretching (amide I) | |

| ~1540 (strong) | N-H bending (amide II) | |

| Ultraviolet-Visible (UV-Vis) | ||

| λmax | ~260 nm | π → π* transition of the phenyl group |

Visualizing the Structural Elucidation Workflow

The logical progression of experiments and data analysis is crucial for efficient and accurate structure determination.

Caption: Experimental workflow for the structural elucidation of this compound.

Signaling Pathways and Logical Relationships

The interpretation of 2D NMR data is a logical process of piecing together correlations to build the molecular structure.

Caption: Logical relationships in 2D NMR data interpretation for this compound.

Conclusion

The structural elucidation of this compound is a prime example of the power of modern spectroscopic techniques. Through a systematic and integrated approach, combining data from mass spectrometry, multidimensional NMR, and other spectroscopic methods, the complete chemical structure can be determined with high confidence. This detailed structural information is the foundation for further investigations into the biosynthesis, mechanism of action, and potential therapeutic applications of this intriguing natural product. The protocols and data presentation formats outlined in this guide provide a framework for the rigorous characterization of complex molecules, which is an essential endeavor in the fields of natural product chemistry and drug discovery.

References

The Antitumor Properties of Astin B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Astin B is a cyclic pentapeptide that has demonstrated notable antitumor properties.[1] Isolated from the medicinal herb Aster tataricus, this natural compound has been the subject of research investigating its potential as a chemotherapeutic agent.[1] Structurally, astins are characterized as halogenated cyclic pentapeptides.[1] While traditionally sourced from Aster tataricus, recent studies have revealed that astins are produced by the fungal endophyte Cyanodermella asteris residing within the plant. This discovery opens avenues for the sustainable biotechnological production of astins, independent of plant cultivation. This guide provides an in-depth overview of the known antitumor mechanisms of this compound, supported by experimental evidence and methodologies, to aid researchers in the fields of oncology and drug development.

Core Antitumor Mechanisms

This compound exerts its anticancer effects primarily through the induction of apoptosis and autophagy. These processes are intricately linked and involve the activation of specific signaling pathways that ultimately lead to programmed cell death.

Induction of Apoptosis

This compound is a potent inducer of apoptosis, a form of programmed cell death crucial for eliminating cancerous cells. The apoptotic mechanism of this compound is predominantly mediated through the mitochondria-dependent intrinsic pathway.[1] This pathway is characterized by a series of molecular events that culminate in the activation of caspases, the executioners of apoptosis.

Key Molecular Events in this compound-Induced Apoptosis:

-

Mitochondrial Membrane Depolarization: this compound treatment leads to a loss of the mitochondrial membrane potential, a critical early event in the intrinsic apoptotic cascade.[1]

-

Cytochrome c Release: The depolarization of the mitochondrial membrane results in the release of cytochrome c from the mitochondria into the cytosol.

-

Alteration of Bax/Bcl-2 Ratio: this compound increases the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2, further promoting mitochondrial permeabilization.

-

Caspase Activation: Cytosolic cytochrome c triggers the activation of caspase-9, which in turn activates the executioner caspase-3. Studies on synthesized cyclic astin analogues have also shown sequential activation of caspases 8, 9, and 3 in human papillary thyroid carcinoma cells.

Induction of Autophagy

In addition to apoptosis, this compound treatment also induces autophagy, a cellular process of self-digestion of cytoplasmic components. This process is characterized by the formation of double-membraned vesicles called autophagosomes, which engulf cellular contents and fuse with lysosomes for degradation.

Markers of this compound-Induced Autophagy:

-

Increased LC3-II Expression: this compound treatment leads to an increase in the levels of microtubule-associated protein 1A/1B-light chain 3-II (LC3-II), a protein marker for autophagosomes.

-

Decreased p62 Expression: The levels of p62/SQSTM1, a protein that is selectively degraded during autophagy, are decreased following this compound treatment.

-

Acidic Vesicle Fluorescence: The presence of acidic vesicular organelles, characteristic of autolysosomes, is observed in this compound-treated cells.

Interestingly, in the context of this compound's effects on hepatic cells, autophagy appears to act as a protective mechanism against apoptosis. Co-treatment with an autophagy inhibitor enhanced the cytotoxicity of this compound and increased the levels of cleaved caspase-3. Conversely, co-treatment with a caspase inhibitor led to increased LC3-II and decreased p62, suggesting a complex interplay between these two cell death pathways.

Signaling Pathways Modulated by this compound

The antitumor effects of this compound are orchestrated through the modulation of specific signaling pathways. The c-Jun N-terminal kinase (JNK) signaling pathway has been identified as a key player in this compound-induced cellular stress and apoptosis.

JNK Signaling Pathway

This compound treatment has been shown to provoke oxidative stress, leading to the enhanced phosphorylation and activation of JNK. The JNK pathway is a critical component of the mitogen-activated protein kinase (MAPK) signaling network and is activated in response to various cellular stresses. Activated JNK can, in turn, influence the expression and activity of proteins involved in both apoptosis and autophagy, thereby contributing to the cellular fate decisions upon this compound exposure.

References

The Fungal Endophyte's Role in Astin B Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Astins are a class of cyclic pentapeptides with promising antitumor and immunosuppressive activities. For decades, these natural products were believed to be synthesized by their host plant, Aster tataricus. However, recent groundbreaking research has revealed that the true producer of astins is a fungal endophyte, Cyanodermella asteris, residing within the plant tissues. This discovery has opened new avenues for the sustainable production of astins through fermentation and metabolic engineering. This technical guide provides an in-depth overview of the pivotal role of this fungal endophyte in Astin B biosynthesis, detailing the biosynthetic pathway, the enzymatic machinery involved, and the experimental methodologies used to elucidate this complex process.

Introduction

The astin family of natural products, which includes this compound, has garnered significant interest in the pharmaceutical industry due to its potent biological activities. Astins are characterized by a unique cyclic pentapeptide structure, often featuring a rare 3,4-dichlorinated L-proline residue. The low abundance of astins in the host plant and the challenges associated with their chemical synthesis have historically hindered their clinical development.

The identification of the endophytic fungus Cyanodermella asteris as the biosynthetic origin of astins has been a paradigm shift in the field.[1][2][3] This finding not only resolves a long-standing question about the true producer of these valuable compounds but also paves the way for their biotechnological production. This guide will delve into the molecular and biochemical intricacies of this compound biosynthesis by C. asteris, providing a comprehensive resource for researchers and professionals in drug development.

The Fungal Architect: Cyanodermella asteris

Cyanodermella asteris is a filamentous fungus belonging to the class Lecanoromycetes. It was first isolated from the inflorescence of Aster tataricus.[4][5] Subsequent studies confirmed its endophytic nature, residing within the plant tissues without causing any apparent disease symptoms. Axenic cultures of C. asteris have been shown to produce several astin variants, including Astin C, F, and G, in detectable amounts. Interestingly, Astin A and B, which are prominent in the host plant, are often found in lower quantities or are absent in fungal cultures, suggesting a complex interplay between the endophyte and the host plant in the biosynthesis and modification of certain astin analogues.

The Genetic Blueprint: The Astin Biosynthetic Gene Cluster (ast BGC)

The biosynthesis of astins is orchestrated by a dedicated set of genes organized into a biosynthetic gene cluster (BGC). Through genome sequencing of C. asteris, the ast BGC was identified, spanning approximately 50 kilobases and comprising 13 distinct genes. At the heart of this cluster lies the gene astN, which encodes a massive multidomain enzyme known as a non-ribosomal peptide synthetase (NRPS).

Key Genes in the ast BGC

| Gene | Proposed Function |

| astN | Non-ribosomal peptide synthetase (NRPS), the core enzyme for astin assembly. |

| astM, astX | Transcriptional regulation of the gene cluster. |

| astO, astT, astW | Transportation of astins or their precursors. |

| astR, astP | Biosynthesis of non-proteinogenic amino acid precursors. |

The Molecular Assembly Line: this compound Biosynthesis Pathway

This compound is synthesized via a non-ribosomal peptide synthetase (NRPS) mechanism, a common strategy employed by microorganisms to produce a vast array of bioactive peptides. The central enzyme, AstN, functions as a molecular assembly line, sequentially incorporating and modifying the amino acid building blocks of the astin backbone.

The proposed biosynthetic pathway for the astin core structure involves the following key steps:

-

Precursor Biosynthesis: The non-proteinogenic amino acids, L-2-aminobutyric acid (2Abu) and β-(R)-phenylalanine (βPhe), are synthesized by dedicated enzymes encoded within the ast BGC, likely AstR and AstP.

-

Amino Acid Activation: The five amino acid precursors (L-proline, L-serine, 2Abu, another L-proline, and βPhe) are recognized and activated by specific adenylation (A) domains within the modular structure of the AstN NRPS.

-

Thiolation and Chain Elongation: The activated amino acids are then transferred to the phosphopantetheinyl arms of the thiolation (T) or peptidyl carrier protein (PCP) domains. The condensation (C) domains catalyze the formation of peptide bonds, elongating the peptide chain in a stepwise manner.

-

Modification: The proline residue at the first position is proposed to undergo dichlorination. While a dedicated halogenase has not been definitively identified within the ast BGC, this modification is crucial for the bioactivity of many astins.

-

Cyclization and Release: The final linear pentapeptide is cyclized and released from the NRPS enzyme, likely facilitated by a terminal condensation-like (CT) or thioesterase (TE) domain.

Visualizing the Biosynthetic Pathway

References

- 1. Antitumor astins originate from the fungal endophyte Cyanodermella asteris living within the medicinal plant Aster tataricus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antitumor astins originate from the fungal endophyte Cyanodermella asteris living within the medicinal plant Aster tataricus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. researchgate.net [researchgate.net]

- 5. edepot.wur.nl [edepot.wur.nl]

An In-depth Technical Guide to the Congeners of Astins: A, B, and C

For Researchers, Scientists, and Drug Development Professionals

Abstract